Colneleic acid

Übersicht

Beschreibung

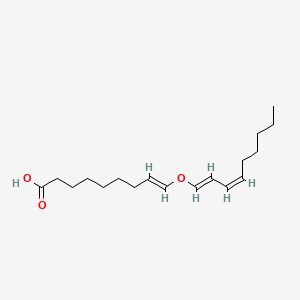

Colneleic acid is a long-chain, divinyl ether fatty acid derived from linoleic acid. It is characterized by the presence of an 8-nonenoic acid backbone in which the hydrogen at position 9 is substituted by a (1E,3Z)-nona-1,3-dien-1-yloxy group . This compound is primarily found in plants and plays a significant role in plant defense mechanisms, particularly against nematode infections .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Colneleinsäure wird durch die Einwirkung von Divinylethersynthase-Enzymen auf 9-Hydroperoxylinolsäure synthetisiert. Das Enzym katalysiert die Umwandlung von 9-Hydroperoxylinolsäure in Colneleinsäure . Dieser Prozess beinhaltet die selektive Entfernung des pro-R-Wasserstoffs an C-8 bei der Biosynthese von Colneleinsäure .

Industrielle Produktionsverfahren: Die enzymatische Synthese unter Verwendung rekombinanter Hefe- oder Bakteriensysteme, die Divinylethersynthase exprimieren, könnte eine potenzielle Methode für die großtechnische Produktion sein .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Colneleinsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Sie kann oxidiert werden, um Hydroperoxide und andere oxygenierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Colneleinsäure in ihre entsprechenden Alkohole umwandeln.

Substitution: Die Etherbindung in Colneleinsäure kann unter milden Bedingungen Substitutionsreaktionen mit verschiedenen Nukleophilen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und molekularer Sauerstoff.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter milden Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Hydroperoxide und andere oxygenierte Fettsäuren.

Reduktion: Alkohole und reduzierte Fettsäuren.

Substitution: Etherderivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Colneleinsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Modellverbindung verwendet, um das Verhalten von Divinyletherfettsäuren und deren Reaktionen zu untersuchen.

Medizin: Es wird geforscht, ob sie ein Potenzial als entzündungshemmendes und krebshemmendes Mittel hat.

5. Wirkmechanismus

Colneleinsäure übt ihre Wirkung durch ihre Rolle als Signalmolekül in Pflanzen aus. Sie ist an der Biosynthese von Oxylipinen beteiligt, die für die pflanzliche Abwehr und Entwicklung von entscheidender Bedeutung sind. Zu den molekularen Zielstrukturen gehören Enzyme, die am Lipoxygenaseweg beteiligt sind, was zur Produktion verschiedener Oxylipine führt, die Abwehrreaktionen vermitteln .

Ähnliche Verbindungen:

Linolsäure: Der Vorläufer von Colneleinsäure, eine mehrfach ungesättigte Omega-6-Fettsäure.

Linolensäure: Der Vorläufer von Colnelensäure, eine mehrfach ungesättigte Omega-3-Fettsäure.

Einzigartigkeit: Colneleinsäure ist einzigartig aufgrund ihrer spezifischen Rolle bei pflanzlichen Abwehrmechanismen und ihrer besonderen Divinylether-Struktur. Im Gegensatz zu ihren Vorläufern, Linol- und Linolensäure, hat Colneleinsäure hochspezialisierte Funktionen in der Signalgebung und Abwehr .

Wirkmechanismus

Colneleic acid exerts its effects through its role as a signaling molecule in plants. It is involved in the biosynthesis of oxylipins, which are crucial for plant defense and development. The molecular targets include enzymes involved in the lipoxygenase pathway, leading to the production of various oxylipins that mediate defense responses .

Vergleich Mit ähnlichen Verbindungen

Colnelenic Acid: Another divinyl ether fatty acid derived from linolenic acid, with a similar structure but different double bond positions.

Linoleic Acid: The precursor of colneleic acid, a polyunsaturated omega-6 fatty acid.

Linolenic Acid: The precursor of colnelenic acid, a polyunsaturated omega-3 fatty acid.

Uniqueness: this compound is unique due to its specific role in plant defense mechanisms and its distinct divinyl ether structure. Unlike its precursors, linoleic and linolenic acids, this compound has specialized functions in signaling and defense .

Biologische Aktivität

Colneleic acid, an unsaturated ether fatty acid derived from linoleic acid, has garnered attention for its significant biological activities, particularly in plant defense mechanisms. This article delves into the various aspects of this compound's biological activity, including its antimicrobial properties, effects on plant pathogens, and potential therapeutic applications.

This compound is synthesized through a lipoxygenase-mediated pathway in plants. This compound is characterized by its unique divinyl ether structure, which contributes to its reactivity and biological activity. The synthesis of this compound occurs in response to environmental stressors, particularly pathogen attacks, suggesting a role in plant defense mechanisms.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. Research indicates that it significantly inhibits the growth of several fungi and oomycetes, including Phytophthora infestans, the causative agent of late blight in potatoes.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Inhibition Concentration (μM) | Effectiveness (%) |

|---|---|---|

| Phytophthora infestans | 100 | 50% |

| Alternaria brassicicola | 100 | 45% |

| Botrytis cinerea | 100 | 40% |

| Rhizopus spp. | 100 | 35% |

The above table summarizes the effectiveness of this compound against various pathogens at a concentration of 100 μM. The compound's ability to inhibit pathogen growth is crucial for its potential application in agricultural practices.

This compound's antimicrobial action is believed to stem from its ability to disrupt cellular processes in pathogens. It interacts with microbial membranes, leading to increased permeability and subsequent cell lysis. Additionally, this compound may induce oxidative stress within microbial cells, further contributing to its antimicrobial effects .

Case Studies

-

Potato Late Blight Resistance :

A study conducted on potato plants demonstrated that this compound levels increased significantly in response to infection by Phytophthora infestans. The accumulation of this compound was correlated with enhanced resistance in certain potato cultivars . -

Inhibition of Germination :

This compound has been shown to inhibit the germination of zoospores from P. infestans, providing evidence for its role in plant defense strategies .

Therapeutic Potential

Beyond its agricultural applications, this compound's biological activity suggests potential therapeutic uses. Its anti-inflammatory properties may be leveraged in treating conditions associated with chronic inflammation. Research indicates that compounds similar to this compound can modulate pathways involved in inflammation and cancer progression .

Table 2: Potential Therapeutic Targets

| Target Pathway | Effect of this compound |

|---|---|

| NF-κB | Inhibition of activation |

| PPARγ | Modulation of gene expression |

| Lipoxygenase Pathway | Inhibition of enzyme activity |

Eigenschaften

IUPAC Name |

(E)-9-[(1E,3Z)-nona-1,3-dienoxy]non-8-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-5-7-10-13-16-21-17-14-11-8-6-9-12-15-18(19)20/h7,10,13-14,16-17H,2-6,8-9,11-12,15H2,1H3,(H,19,20)/b10-7-,16-13+,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZKKFXQEIBVEV-CXXUKANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=COC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\O/C=C/CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501214758 | |

| Record name | (8E)-9-[(1E,3Z)-1,3-Nonadien-1-yloxy]-8-nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501214758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52761-34-9 | |

| Record name | (8E)-9-[(1E,3Z)-1,3-Nonadien-1-yloxy]-8-nonenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52761-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colneleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052761349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8E)-9-[(1E,3Z)-1,3-Nonadien-1-yloxy]-8-nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501214758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2'E,4'Z,8E)-Colneleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.